![molecular formula C17H17ClN2O5S2 B2606979 2-(4-chlorophenyl)-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-hydroxyphenyl]ethene-1-sulfonamide CAS No. 1376446-75-1](/img/structure/B2606979.png)
2-(4-chlorophenyl)-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-hydroxyphenyl]ethene-1-sulfonamide
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Description
2-(4-chlorophenyl)-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-hydroxyphenyl]ethene-1-sulfonamide is a useful research compound. Its molecular formula is C17H17ClN2O5S2 and its molecular weight is 428.9. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenyl)-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-hydroxyphenyl]ethene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-hydroxyphenyl]ethene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral and Antimicrobial Applications
Research has demonstrated that sulfonamide derivatives, including those with thiadiazole and thiazolidinone rings, exhibit antiviral and antimicrobial properties. For instance, certain sulfonamides have shown anti-tobacco mosaic virus activity, highlighting their potential in antiviral research. Additionally, the synthesis and evaluation of antimicrobial activity of structural hybrids combining sulfonamide and thiazole moieties revealed that some compounds possess moderate effects against Gram-positive bacteria, indicating their utility in developing new antimicrobial drugs (Zhuo Chen et al., 2010); (S. Abbas et al., 2022).
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-hydroxyphenyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S2/c18-14-4-2-13(3-5-14)8-11-26(22,23)19-16-12-15(6-7-17(16)21)20-9-1-10-27(20,24)25/h2-8,11-12,19,21H,1,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMHSZCZUNGDSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC(=C(C=C2)O)NS(=O)(=O)C=CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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